5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile

Description

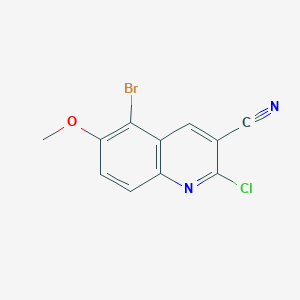

5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile (CAS 948294-04-0) is a halogenated quinoline derivative featuring a bromo substituent at position 5, chloro at position 2, methoxy at position 6, and a cyano group at position 2.

Properties

CAS No. |

948294-04-0 |

|---|---|

Molecular Formula |

C11H6BrClN2O |

Molecular Weight |

297.53 g/mol |

IUPAC Name |

5-bromo-2-chloro-6-methoxyquinoline-3-carbonitrile |

InChI |

InChI=1S/C11H6BrClN2O/c1-16-9-3-2-8-7(10(9)12)4-6(5-14)11(13)15-8/h2-4H,1H3 |

InChI Key |

BEBXRVDHZDWBDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(C(=C2)C#N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

-

- Starting material: 5-bromo-2-methoxyphenol.

- Bromination is achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

-

- The brominated intermediate undergoes chlorination at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalyst.

-

- Methoxylation is introduced via alkylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide).

-

- Cyanation is performed by reacting the intermediate with potassium cyanide or trimethylsilyl cyanide in a polar solvent such as acetonitrile.

Reaction Conditions and Optimization

Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, dichloromethane | Room temp | Dichloromethane | ~85 |

| Chlorination | POCl₃ or SOCl₂ | ~80°C | Dichloromethane | ~90 |

| Methoxylation | Dimethyl sulfate, K₂CO₃ | ~60°C | DMF | ~80 |

| Cyanation | KCN, acetonitrile | ~50°C | Acetonitrile | ~75 |

| Cyclization | K₂CO₃, DMF | ~100°C | DMF | ~70 |

Alternative Approaches

Friedel-Crafts Reaction

An alternative pathway involves Friedel-Crafts acylation followed by bromination and cyanation to introduce functional groups sequentially.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can be employed to reduce reaction times and improve yields for certain steps, particularly cyclization.

Challenges in Synthesis

- Regioselectivity : Ensuring selective functionalization at specific positions on the quinoline ring.

- Purity : Removal of side products formed during bromination and chlorination.

- Yield Optimization : Balancing reaction conditions to maximize yield while minimizing degradation or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with various functional groups at the 5- and 2-positions .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile serves as a versatile building block for the synthesis of various therapeutic agents. Its applications include:

- Antimicrobial Agents : The compound has shown promising antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. In studies, it exhibited inhibition zones of 12.00 mm against E. coli and 11.00 mm against S. aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12.00 ± 0.00 |

| This compound | S. aureus | 11.00 ± 0.03 |

- Anticancer Activity : Research indicates that this compound may modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer drug development .

Biological Studies

The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes related to disease mechanisms, including those involved in cancer progression .

Material Science

This compound is also explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .

Synthesis of Anticancer Compounds

Another research effort focused on synthesizing novel derivatives from this compound to enhance anticancer activity. By modifying the quinoline structure, researchers aimed to improve potency and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Table 1: Key Structural and Functional Comparisons

Key Differences :

- Substituent Positions: The main compound’s chloro and cyano groups at C2 and C3 create a distinct electronic profile compared to analogs with substituents at C4 (ester) or C8 (aldehyde). This affects reactivity in Suzuki-Miyaura couplings, where the cyano group may direct metal catalysts to specific positions .

- Electron-Withdrawing Effects : The combination of Br, Cl, and CN in the main compound results in stronger electron withdrawal than analogs with single halogens or ester groups. This enhances its utility in reactions requiring stabilized transition states, such as nucleophilic aromatic substitutions .

Pyridine-Based Analogues

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS 1173897-86-3)

- Structure : Pyridine core with Br (C5), CH₃ (C6), and CN (C2).

- Comparison: The absence of a fused benzene ring (unlike quinoline) reduces aromatic conjugation, lowering molecular weight (~213.0 g/mol) and altering solubility. The methyl group at C6 introduces steric hindrance absent in the main compound .

- Applications : Used in smaller-molecule drug design due to simpler metabolic pathways .

Benzene-Ring Derivatives

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2)

- Structure : Benzene ring with Br (C5), OH (C2), OCH₃ (C3), and CHO (C1).

- Comparison: Lacks the nitrogen-containing quinoline ring, reducing basicity. The hydroxy and aldehyde groups make it more polar than the main compound, limiting membrane permeability in biological systems .

Biological Activity

5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Bromine at the 5-position

- Chlorine at the 2-position

- Methoxy group at the 6-position

- Cyano group at the 3-position

This unique arrangement of functional groups contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity :

-

Anticancer Properties :

- Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, related quinoline derivatives have shown cytotoxic effects on colorectal cancer cells (HCT116 and Caco-2), with IC50 values indicating potent activity . The mechanism involves cell cycle arrest and modulation of key signaling pathways such as PI3K/AKT/mTOR .

- Enzyme Inhibition :

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interactions : It may inhibit enzymes involved in metabolic pathways, leading to reduced viability in pathogenic organisms or cancer cells.

- Cell Cycle Modulation : Similar compounds have been reported to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile, and how can regioselectivity be controlled?

- Methodological Answer : Start with a quinoline scaffold and employ sequential halogenation. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, while chlorination at the 2-position may require electrophilic substitution with Cl₂/FeCl₃. Methoxy and carbonitrile groups are typically introduced via nucleophilic substitution or palladium-catalyzed cyanation. Regioselectivity is influenced by directing effects of substituents; computational tools (DFT) can predict reactive sites .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., methoxy protons at ~3.9 ppm, aromatic protons in quinoline core).

- LC-MS : Confirm molecular ion [M+H]⁺ (exact mass: ~311.5 g/mol) and assess purity (>95% as per HPLC protocols) .

- XRD : Resolve crystallographic ambiguities in halogen placement .

Q. What are the primary reactivity concerns when handling bromo and chloro substituents in this compound?

- Methodological Answer : Bromine’s susceptibility to nucleophilic displacement (e.g., Suzuki coupling) requires inert atmospheres (N₂/Ar). Chlorine may participate in Ullmann or Buchwald-Hartwig amination but is less reactive than bromine. Use anhydrous solvents (DMF, THF) to prevent hydrolysis of the carbonitrile group .

Advanced Research Questions

Q. How can computational modeling optimize catalytic cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Map electron density to predict reactive sites for Pd-catalyzed couplings (e.g., C-5 bromine as a priority site).

- Molecular Docking : Study interactions with catalytic systems (e.g., Pd(PPh₃)₄) to design ligands that minimize steric hindrance from methoxy groups .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or MS to refine time-temperature profiles .

Q. What strategies resolve contradictions in reported yields for halogen-exchange reactions (e.g., Br to Cl substitution)?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMSO, DMAc) enhance halogen mobility but may degrade the quinoline core.

- Additive Optimization : CuI or KI can accelerate metathesis while stabilizing intermediates.

- Controlled Experiments : Compare yields under varying temperatures (80–120°C) and catalyst loadings (5–10 mol% Pd) to identify ideal conditions .

Q. How does the methoxy group influence photophysical properties in quinoline-based materials?

- Methodological Answer :

- UV-Vis Spectroscopy : Methoxy’s electron-donating effect red-shifts absorption maxima (e.g., λmax ~350 nm vs. ~320 nm in non-methoxy analogs).

- Fluorescence Quenching : Assess halogen-heavy atom effects on emission spectra.

- TD-DFT Modeling : Correlate substituent orientation (e.g., para-methoxy) with excited-state behavior .

Q. What safety protocols are essential for handling this compound under regulatory guidelines?

- Methodological Answer :

- Storage : Keep at -20°C in amber vials to prevent photodegradation; use desiccants to avoid hydrolysis .

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation from halogenated intermediates.

- Waste Disposal : Neutralize cyanide residues with FeSO₄/NaHCO₃ before disposal per EPA/REACH guidelines .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.